molecular formula C8H11ClN2O2 B13624709 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine

Cat. No.: B13624709
M. Wt: 202.64 g/mol
InChI Key: NMZLBYUCCZQNSL-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a 2-(2-methoxyethoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For instance, 2-chloro-6-(2-methoxyethoxy)pyridin-3-ylboronic acid can be reacted with an amine under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds.

    Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxyethoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(2-methoxyethoxy)pyridine
  • 6-Chloro-2-(2-methoxyethoxy)pyridin-3-ol

Uniqueness

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a chlorine atom and a methoxyethoxy group makes it versatile for various synthetic applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-chloro-2-(2-methoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C8H11ClN2O2/c1-12-4-5-13-8-6(10)2-3-7(9)11-8/h2-3H,4-5,10H2,1H3

InChI Key

NMZLBYUCCZQNSL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

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